SAR131675 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3) tyrosine kinase. [, , , , , ] It is classified as a tyrosine kinase inhibitor (TKI) and has emerged as a valuable tool in scientific research, particularly in the fields of oncology, immunology, and vascular biology. [, , , , , , , , , ] SAR131675's high selectivity for VEGFR-3 over other kinases and receptors makes it a crucial reagent for investigating the specific roles of VEGFR-3 signaling pathways in various physiological and pathological processes. [, , ]
While the provided literature doesn't explicitly detail the synthesis process of SAR131675, a paper by Lee et al. [] mentions the synthesis of several derivatives based on the structure of L-783277, a resorcylic acid lactone derivative. This suggests that SAR131675 might be synthesized through a similar approach involving the construction of a chiral resorcylic acid lactone scaffold followed by modifications to introduce specific functional groups.
SAR131675 primarily exerts its effects by selectively inhibiting VEGFR-3 tyrosine kinase activity. [, , , , , ] It binds to the kinase domain of VEGFR-3, preventing the receptor from becoming phosphorylated and activated. [, , ] This inhibition disrupts downstream signaling pathways responsible for lymphangiogenesis, the formation of new lymphatic vessels. [, , , , , ]
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 802590-64-3
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: